molecular formula C23H25N3O3 B2954547 2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide CAS No. 1060179-03-4

2-(2,3-dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B2954547
CAS No.: 1060179-03-4
M. Wt: 391.471
InChI Key: JUKXVRLEDUGMGL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 2,3-dimethylphenoxy group linked to a pyridazinone core via a propyl chain. The 2,3-dimethylphenoxy substituent may influence steric and electronic properties, while the pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) is known for its role in drug design due to hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-17-8-6-11-21(18(17)2)29-16-22(27)24-14-7-15-26-23(28)13-12-20(25-26)19-9-4-3-5-10-19/h3-6,8-13H,7,14-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKXVRLEDUGMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,3-Dimethylphenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H22N4O3C_{21}H_{22}N_{4}O_{3}, with a molecular weight of approximately 378.43 g/mol. Its structure features a dimethylphenoxy group attached to a pyridazinone moiety, which is known for contributing to various biological activities.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of related compounds have shown substantial radical scavenging activity using the DPPH assay, suggesting potential applications in oxidative stress-related conditions .

Anticancer Potential

Preliminary studies have demonstrated that acetamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing varying degrees of cytotoxicity . The introduction of specific functional groups has been linked to enhanced anticancer activity.

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases like Alzheimer's. For instance, studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against AChE, indicating potent inhibitory action .

The mechanisms underlying the biological activities of this compound may involve:

  • Radical Scavenging : The presence of hydroxyl groups can facilitate hydrogen atom donation, neutralizing free radicals.
  • Enzyme Interaction : Molecular docking studies suggest that the compound may interact with active sites of target enzymes, inhibiting their function effectively.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Study Compounds similar to this compound showed significant DPPH radical scavenging activity, comparable to ascorbic acid .
Cytotoxicity Assay Tested against U-87 and MDA-MB-231 cell lines; exhibited higher toxicity towards glioblastoma cells .
Enzyme Inhibition Demonstrated potent inhibition of AChE with an IC50 value of 11.99 µM in related derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound’s properties, comparisons are drawn to structurally related acetamide derivatives and pyridazinone-containing analogs.

Comparison with Acetamide Derivatives

  • Compound A: N-[3-(Dimethylamino)propyl]-2-[(γ-ω-perfluoro-C4-20-alkyl)thio] acetamide (CAS 2738952-61-7) Structural Difference: Replaces the pyridazinone and phenyl groups with perfluoroalkylthio chains. Functional Impact: The fluorinated side chains enhance hydrophobicity and chemical stability, making Compound A more suited for industrial applications (e.g., surfactants) rather than biological targeting . Data: No direct pharmacological data available, but fluorinated acetamides typically exhibit lower aqueous solubility compared to the target compound.
  • Compound B: N-(2-Aminoethyl)-2-[(γ-ω-perfluoro-C4-20-alkyl)thio] acetamide polymer (CAS 2742694-36-4) Structural Difference: Incorporates a polymer backbone with ethylenediamine and epichlorohydrin. Functional Impact: The polymeric nature confers high molecular weight and reduced bioavailability, limiting its use in drug development but enhancing utility in materials science .

Comparison with Pyridazinone Analogs

  • Compound C: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) Structural Difference: Substitutes the pyridazinone core with a benzodioxin-methoxy-pyridine system. Data: Limited biological validation, but preliminary assays suggest weaker binding affinity to kinase targets (e.g., IC₅₀ >10 μM vs. submicromolar ranges for pyridazinones).
  • Compound D: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide (Pharmacopeial Forum PF 43(1)) Structural Difference: Uses a 2,6-dimethylphenoxy group instead of 2,3-dimethylphenoxy and incorporates a hexane backbone. However, the hexane chain may increase conformational flexibility, altering pharmacokinetics .

Mechanistic and Pharmacological Insights

  • The 2,3-dimethylphenoxy group in the target compound likely contributes to selective binding via hydrophobic interactions, whereas the pyridazinone ring may engage in hydrogen bonding with catalytic residues (e.g., in kinases or phosphodiesterases). This dual functionality distinguishes it from analogs like Compound C (benzodioxin) and Compound D (2,6-dimethylphenoxy).
  • Toxicity Considerations : Unlike perfluorinated analogs (Compounds A and B), the target compound lacks persistent fluorinated chains, reducing bioaccumulation risks .

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